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Core Focus: This document provides an in-depth examination of the biological functions of

Histone Deacetylase 11 (HDAC11), with a particular focus on its potent deacylase activity. It

covers its enzymatic profile, roles in critical signaling pathways, and its emergence as a

significant therapeutic target.

Introduction to HDAC11: Beyond Deacetylation
Histone Deacetylase 11 (HDAC11) is the most recently discovered member of the zinc-

dependent HDAC family and stands as the sole member of Class IV.[1][2] Initially categorized

with other HDACs, its biological functions remained poorly understood for years.[3] While it

possesses some deacetylase activity, recent groundbreaking research has revealed that

HDAC11 is a multifaceted enzyme with a much more proficient and biologically significant long-

chain fatty acid deacylase activity.[1][4] Studies have shown that HDAC11's efficiency at

removing long carbon modifications, such as myristoyl groups, from lysine residues is over

10,000 times higher than its ability to remove smaller acetyl groups.[4][5] This potent "defatty-

acylase" function has opened up a new understanding of its role in a vast array of cellular

pathways, including immune regulation, cancer biology, and metabolism.[1][4] Dysregulation of

HDAC11 has been implicated in various human diseases, underscoring its potential as a critical

therapeutic target.[1][6]

Enzymatic Profile and Substrate Specificity
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HDAC11's enzymatic activity is distinct from other HDACs due to its strong preference for long-

chain acyl groups.[2][5] This unique substrate preference is a key determinant of its biological

roles.

Predominant Deacylase Activity
HDAC11 preferentially removes fatty acid modifications, such as myristoylation, from lysine

residues on both histone and non-histone proteins.[3][7] This activity is significantly more

robust than its deacetylase function.[5] The activation of HDAC11 can be triggered by

physiological levels of free fatty acids and their metabolites.[5] This catalytic preference

suggests that the primary biological function of HDAC11 is to regulate protein fatty acylation, a

post-translational modification crucial for protein localization, stability, and interaction.

Identified Substrates
The identification of specific HDAC11 substrates has been crucial in elucidating its cellular

functions. A proteomics-based mutant trapping strategy has been effective in identifying

potential substrates.[8]

Serine Hydroxymethyltransferase 2 (SHMT2): SHMT2 is a well-validated substrate of

HDAC11.[8][9] HDAC11 removes lysine fatty acylation on SHMT2, which in turn regulates

the ubiquitination and cell surface levels of the Type I interferon receptor, IFNαR1.[9] This

mechanism directly links HDAC11's deacylase activity to the modulation of innate immune

signaling.

BRAF: The BRAF kinase, a key component of the MAPK/ERK signaling pathway, has been

identified as a deacetylase substrate of HDAC11. Inhibition or knockdown of HDAC11 leads

to increased BRAF acetylation, suggesting a role for HDAC11 in regulating this critical

cancer-related pathway.[8]

Calumenin (CALU): CALU has been validated as a demyristoylase substrate. HDAC11

knockdown results in increased myristoylation of CALU, indicating that HDAC11 directly

reverses this lipid modification.[8]

Biological Roles and Key Signaling Pathways
HDAC11's deacylase activity is integral to the regulation of several critical biological processes.
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Immune Regulation: A Master Regulator of Tolerance
and Activation
HDAC11 is a pivotal regulator of diverse immune functions, often acting as a molecular switch

between immune activation and tolerance.[10][11]

Negative Regulation of IL-10: HDAC11 was first identified as a negative regulator of the anti-

inflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[11][12] By

binding to the Il10 promoter, HDAC11 represses its expression.[9][11] Consequently,

overexpression of HDAC11 inhibits IL-10 production, leading to inflammatory APCs capable

of priming T-cell responses.[11] Conversely, disruption of HDAC11 in APCs upregulates IL-

10, impairing antigen-specific T-cell responses and promoting immune tolerance.[11][13]

Modulation of T-Cells and Myeloid Cells: HDAC11 is involved in regulating various immune

cells, including neutrophils, myeloid-derived suppressor cells (MDSCs), and T-cells.[10][14] It

controls the acetylation status of key gene promoters in naïve T-cells and is a negative

regulator of MDSC expansion and function.[12][15]

Type I Interferon (IFN) Signaling: As detailed above, HDAC11 regulates Type I IFN signaling

through the defatty-acylation of its substrate SHMT2.[9] By controlling the stability of the IFN

receptor IFNαR1, HDAC11 can down-regulate the IFN response.[9] Depletion of HDAC11

leads to increased expression of IFN-driven genes like ISG15 and PKR.[9]

Cancer Biology: A Target for Oncology
HDAC11 is overexpressed in several carcinomas compared to healthy tissues and plays a

critical role in cancer cell survival and metabolism.[16] This makes it an attractive target for

cancer therapy.[6][16]

Cancer Cell Survival: Depletion of HDAC11 is sufficient to induce cell death and inhibit

metabolic activity in various cancer cell lines, including colon, prostate, breast, and ovarian

cancers.[16] Importantly, this effect appears to be tumor-selective, as HDAC11 depletion in

normal cells does not impact viability.[16]

Therapeutic Potential: The anti-tumoral effect of HDAC11 depletion can be mimicked by

expressing a catalytically impaired mutant, suggesting that small molecule inhibitors
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targeting its enzymatic activity could be effective cancer therapeutics.[16] The development

of selective HDAC11 inhibitors is a promising strategy to overcome the dose-limiting

toxicities associated with pan-HDAC inhibitors.[16][17]

Metabolic Regulation
HDAC11 is an emerging hub protein in the regulation of systemic metabolism.[1][5]

Thermogenesis and Energy Expenditure: HDAC11 inhibits the thermogenic gene program in

brown adipose tissue (BAT) through its physical interaction with BRD2, a protein that

regulates the Ucp1 gene.[5][15] Deletion of HDAC11 enhances thermogenic capability,

increases UCP1 expression, and boosts overall energy expenditure.[5]

Fatty Acid Oxidation: In skeletal muscle, HDAC11 depletion enhances mitochondrial fatty

acid β-oxidation via the AMP-activated protein kinase (AMPK) signaling pathway, leading to

increased muscle strength and fatigue resistance.[15]

Cell Cycle Control
HDAC11 also plays a role in cell cycle progression.[15][18] It has been suggested that

HDAC11 may negatively regulate the DNA replication licensing factor Cdt1.[18] Overexpression

of HDAC11 was found to repress Cdt1 expression levels and promote earlier entry into the

G2/M phase of the cell cycle, uncovering a previously unknown function for the enzyme in cell

cycle control.[18]

Quantitative Data
Table 1: Substrate Specificity and Catalytic Efficiency of
HDAC11
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Substrate
Modification

Relative Catalytic
Efficiency

Key Substrate
Example

Reference

Myristoylation (C14)
~10,000x higher than

acetylation
SHMT2, CALU [4],[5],[8]

Other Long-Chain

Acylations
High - [3]

Acetylation (C2) Low / Weak BRAF, Histones [4],[9],[8]

Table 2: IC50 Values of Inhibitors Against HDAC11
Deacylase/Deacetylase Activity

Compound Type IC50 (nM) Target Activity Reference

SIS17
Selective

Inhibitor

Potent, active in

cells
Demyristoylation [19]

Compound 31
Selective

Inhibitor
Low nanomolar Deacylase [17],[20]

Panobinostat
Pan-HDAC

Inhibitor
530 Deacetylase [21]

Trichostatin A

(TSA)

Pan-HDAC

Inhibitor
2,100 Deacetylase [21]

Romidepsin
Pan-HDAC

Inhibitor
Potent inhibitor Demyristoylation [3]

Vorinostat

(SAHA)

Pan-HDAC

Inhibitor
>10,000 Deacetylase [21]

Caffeic acid

phenethyl ester

(CAPE)

Non-

hydroxamate

Inhibitor

1,500 Not specified [22]

Table 3: HDAC11 Expression Profile
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Context Expression Level Details Reference

Normal Tissues High

Brain, Heart, Kidney,

Skeletal Muscle,

Testis

[4],[5],[23]

Immune System Present

Antigen-Presenting

Cells, T-cells,

Neutrophils

[14],[9]

Cancers Overexpressed

Colon, Prostate,

Breast, Ovarian

Carcinomas; Multiple

Myeloma

[16],[24]

Subcellular

Localization
Variable

Nucleus, Cytoplasm,

Mitochondria

(tissue/cell

dependent)

[5]

Experimental Protocols
Protocol: Continuous Fluorescence-Based HDAC11
Deacylase Activity Assay
This protocol is adapted from methods developed for high-throughput screening of HDAC11

inhibitors.[25][26]

Reagents and Materials:

Recombinant human HDAC11 enzyme.

Fluorogenic peptide substrate (e.g., an internally quenched TNFα-derived peptide with a

myristoylated lysine).[25]

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 50 mM KCl, 10% glycerol, pH 7.5.[26]

Test compounds (inhibitors/activators) dissolved in DMSO.
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384-well microplates (black, low-volume).

Fluorescence plate reader.

Procedure:

1. Prepare serial dilutions of the test compounds in assay buffer. The final DMSO

concentration should be kept constant (e.g., <1%).

2. In a 384-well plate, add 5 µL of diluted test compound or vehicle control (for 100% activity)

and enzyme-free control (for 0% activity).

3. Add 10 µL of HDAC11 enzyme solution (e.g., 20-30 nM final concentration) to all wells

except the enzyme-free controls.[25][26]

4. Pre-incubate the plate for 10-15 minutes at room temperature to allow compound binding

to the enzyme.

5. Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., 15 µM final

concentration).[25]

6. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

7. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60

minutes) at appropriate excitation/emission wavelengths (e.g., 330 nm excitation / 430 nm

emission).[25]

8. Calculate the reaction velocity (rate of fluorescence increase) for each well.

9. Determine the percent inhibition for each compound concentration relative to controls and

calculate IC50 values using non-linear regression analysis.[26]

Protocol: Proteomics-Based Mutant Trapping for
HDAC11 Substrate Identification
This methodology is based on a strategy to identify direct enzymatic substrates of HDAC11.[8]

Cell Culture and Transfection:
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1. Culture human cells (e.g., HEK293T) in appropriate media.

2. Transfect cells with expression plasmids for wild-type (WT) HDAC11 and a catalytically

inactive (mutant) HDAC11, each with an affinity tag (e.g., FLAG or HA). The mutant acts

as a "trap" for substrates.

Cell Lysis and Immunoprecipitation (IP):

1. After 24-48 hours, harvest the cells and lyse them in a non-denaturing IP lysis buffer

containing protease and pan-HDAC inhibitors.

2. Clear the lysates by centrifugation.

3. Incubate the cleared lysates with anti-FLAG/HA magnetic beads overnight at 4°C to

immunoprecipitate the HDAC11-substrate complexes.

4. Wash the beads extensively with wash buffer to remove non-specific binders.

On-Bead Digestion and Mass Spectrometry (LC-MS/MS):

1. Elute the protein complexes or perform on-bead digestion with trypsin.

2. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Data Analysis:

1. Identify proteins from the MS/MS data using a proteomics search engine (e.g., MaxQuant,

Proteome Discoverer).

2. Compare the proteins identified in the mutant HDAC11 IP to those in the WT HDAC11 IP

and a control (e.g., empty vector) IP.

3. Potential substrates will be significantly enriched in the mutant "trap" sample compared to

controls.

Validation:
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1. Validate candidate substrates using orthogonal methods. For example, perform co-

immunoprecipitation followed by Western blotting.

2. Functionally validate by testing if HDAC11 inhibition or knockdown leads to an increase in

the specific acylation (e.g., acetylation or myristoylation) of the candidate protein.[8]

Visualizations: Pathways and Workflows
Diagram 1: HDAC11 Regulation of IL-10 and Immune
Tolerance
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Caption: HDAC11 negatively regulates IL-10 transcription, shifting the balance from tolerance

to activation.

Diagram 2: HDAC11-SHMT2 Axis in Type I Interferon
Signaling
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Caption: HDAC11 defatty-acylates SHMT2, leading to IFNαR1 degradation and dampened IFN

signaling.

Diagram 3: Experimental Workflow for HDAC11
Substrate Trapping
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b2679868?utm_src=pdf-body-img
https://www.benchchem.com/product/b2679868?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. HDAC11: a multifaceted histone deacetylase with proficient fatty deacylase activity and its
roles in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy
[frontiersin.org]

3. Histone Deacetylase 11 Is an ε-N-Myristoyllysine Hydrolase - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders
[frontiersin.org]

6. HDAC11: A novel target for improved cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American
Chemical Society [acs.digitellinc.com]

9. pnas.org [pnas.org]

10. HDAC11 is a regulator of diverse immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]

11. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune
tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

12. repository.ubn.ru.nl [repository.ubn.ru.nl]

13. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Emerging role of HDAC11 in skeletal muscle biology - PMC [pmc.ncbi.nlm.nih.gov]

16. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino
Amide Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

18. aacrjournals.org [aacrjournals.org]

19. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33891374/
https://pubmed.ncbi.nlm.nih.gov/33891374/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.576946/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.576946/full
https://pubmed.ncbi.nlm.nih.gov/29731425/
https://pubmed.ncbi.nlm.nih.gov/29731425/
https://www.researchgate.net/publication/351084867_HDAC11_a_multifaceted_histone_deacetylase_with_proficient_fatty_deacylase_activity_and_its_roles_in_physiological_processes
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.989305/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.989305/full
https://pubmed.ncbi.nlm.nih.gov/37659201/
https://www.researchgate.net/figure/Proteomic-approach-identifies-potential-defatty-acylation-substrates-of-HDAC11-A-The_fig2_331437283
https://acs.digitellinc.com/p/s/proteomics-based-mutant-trapping-approach-identifies-hdac11-substrates-604431
https://acs.digitellinc.com/p/s/proteomics-based-mutant-trapping-approach-identifies-hdac11-substrates-604431
https://www.pnas.org/doi/10.1073/pnas.1815365116
https://pubmed.ncbi.nlm.nih.gov/29222071/
https://pubmed.ncbi.nlm.nih.gov/19011628/
https://pubmed.ncbi.nlm.nih.gov/19011628/
https://repository.ubn.ru.nl/bitstream/handle/2066/183347/1/183347.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3313568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3313568/
https://www.researchgate.net/publication/321631840_HDAC11_is_a_regulator_of_diverse_immune_functions
https://pmc.ncbi.nlm.nih.gov/articles/PMC11163118/
https://pubmed.ncbi.nlm.nih.gov/23024001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12573178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12573178/
https://aacrjournals.org/cancerres/article/73/8_Supplement/1742/587448/Abstract-1742-Potential-roles-of-histone
https://pubmed.ncbi.nlm.nih.gov/31264832/
https://pubmed.ncbi.nlm.nih.gov/31264832/
https://pubs.acs.org/doi/10.1021/acsomega.5c08195
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. reactionbiology.com [reactionbiology.com]

22. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

23. HDAC11 protein expression summary - The Human Protein Atlas [proteinatlas.org]

24. researchgate.net [researchgate.net]

25. researchgate.net [researchgate.net]

26. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Biological Role of HDAC11 Deacylase Activity: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2679868#biological-role-of-hdac11-deacylase-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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